Cas no 133960-64-2 (3-Ethynyl-4-fluorobenzonitrile)
3-Ethynyl-4-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-ethynyl-4-fluorobenzonitrile
- 5-Cyano-2-fluorophenylacetylene
- E85891
- Benzonitrile, 3-ethynyl-4-fluoro-
- 133960-64-2
- AKOS006315551
- SCHEMBL2713742
- MFCD11618087
- 3-Ethynyl-4-fluorobenzonitrile
-
- MDL: MFCD11618087
- Inchi: 1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H
- InChI Key: YWFNYZPFJHAPGR-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C=C1C#C
Computed Properties
- Exact Mass: 145.032777294g/mol
- Monoisotopic Mass: 145.032777294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.8
3-Ethynyl-4-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC50561-250mg |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 95% | 250mg |
£140.00 | 2023-09-01 | |
| Apollo Scientific | PC50561-1g |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 95% | 1g |
£420.00 | 2023-09-01 | |
| abcr | AB295413-250mg |
3-Ethynyl-4-fluorobenzonitrile, 97%; . |
133960-64-2 | 97% | 250mg |
€457.50 | 2025-04-21 | |
| abcr | AB295413-1g |
3-Ethynyl-4-fluorobenzonitrile, 97%; . |
133960-64-2 | 97% | 1g |
€1126.70 | 2025-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578123-100mg |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 98% | 100mg |
¥1410.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578123-250mg |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 98% | 250mg |
¥2211.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578123-1g |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 98% | 1g |
¥7478.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01270989-1g |
3-Ethynyl-4-fluorobenzonitrile |
133960-64-2 | 98% | 1g |
¥4856.0 | 2023-04-03 |
3-Ethynyl-4-fluorobenzonitrile Suppliers
3-Ethynyl-4-fluorobenzonitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-Ethynyl-4-fluorobenzonitrile
3-Ethynyl-4-fluorobenzonitrile (CAS No. 133960-64-2): A Comprehensive Overview
3-Ethynyl-4-fluorobenzonitrile (CAS No. 133960-64-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications, from pharmaceutical development to advanced materials research. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the utilization of 3-Ethynyl-4-fluorobenzonitrile.
The molecular formula of 3-Ethynyl-4-fluorobenzonitrile is C9H5FN2, and it has a molecular weight of 158.14 g/mol. The compound features a benzene ring substituted with an ethynyl group at the 3-position and a fluorine atom at the 4-position, along with a cyano group. This unique arrangement of functional groups imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
In terms of chemical properties, 3-Ethynyl-4-fluorobenzonitrile is known for its high reactivity and stability under a variety of conditions. The presence of the ethynyl group allows for facile functionalization through various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in click chemistry. The fluorine atom introduces additional electronic effects, enhancing the compound's reactivity and selectivity in certain transformations.
The synthesis of 3-Ethynyl-4-fluorobenzonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluorobenzonitrile with an appropriate ethynylating agent, such as propargyl bromide or propargyl alcohol, in the presence of a base. Another approach involves the palladium-catalyzed cross-coupling reaction between 4-fluorophenylacetylene and cyanide sources. These synthetic strategies have been optimized to achieve high yields and purity, making 3-Ethynyl-4-fluorobenzonitrile readily accessible for further applications.
In the realm of medicinal chemistry, 3-Ethynyl-4-fluorobenzonitrile has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anticancer properties. The introduction of functional groups at specific positions on the benzene ring has been shown to modulate biological activity, providing a platform for structure-activity relationship (SAR) studies.
Beyond pharmaceutical applications, 3-Ethynyl-4-fluorobenzonitrile has found utility in materials science. Its ability to undergo click chemistry reactions makes it an attractive candidate for the fabrication of functional polymers and nanomaterials. For example, it has been used to create conjugated polymers with tunable electronic properties, which are essential for applications in organic electronics and photovoltaics. Additionally, the compound's reactivity with azides has enabled the development of biomimetic materials that mimic natural structures.
The environmental impact of 3-Ethynyl-4-fluorobenzonitrile is another area of ongoing research. While it is not classified as a hazardous substance under current regulations, its potential effects on ecosystems are being studied to ensure its safe use in industrial processes. Researchers are exploring green synthesis methods that minimize waste and reduce environmental footprint, aligning with sustainable chemistry principles.
In conclusion, 3-Ethynyl-4-fluorobenzonitrile (CAS No. 133960-64-2) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique chemical properties make it an invaluable tool for researchers working in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and optimize synthetic methods, the future prospects for this compound remain promising.
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